KU-60019

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

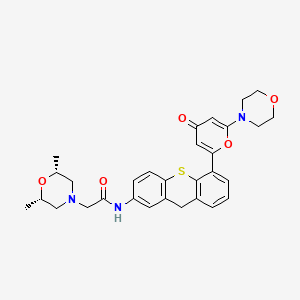

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELLOWTHJGVIC-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580453 | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925701-49-1 | |

| Record name | KU-60019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-60019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KU-60019: A Deep Dive into its Mechanism of Action as a Potent ATM Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of KU-60019, a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and DNA damage response (DDR) pathways.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for ATM kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs). By inhibiting ATM, this compound effectively abrogates downstream signaling cascades involved in cell cycle checkpoints, DNA repair, and apoptosis. This leads to the sensitization of cancer cells to DNA-damaging agents such as ionizing radiation. Furthermore, emerging evidence suggests that this compound also impacts pro-survival signaling pathways, including the AKT pathway, thereby inhibiting cell migration and invasion. This dual action positions this compound as a promising therapeutic agent in oncology.

Core Mechanism of Action: ATM Kinase Inhibition

This compound functions as a direct and potent inhibitor of the ATM kinase.[1][2] In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of 6.3 nM.[1][3][4][5] This potent inhibition is highly selective for ATM over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia and Rad3-related (ATR) protein.[3]

Quantitative Inhibitory Profile

The following table summarizes the key quantitative data regarding the inhibitory activity and selectivity of this compound.

| Kinase | IC50 | Selectivity vs. ATM (fold) |

| ATM | 6.3 nM | - |

| DNA-PKcs | 1.7 µM | ~270-fold |

| ATR | >10 µM | >1600-fold |

Data compiled from multiple sources.[3][4][5]

Downstream Signaling Consequences of ATM Inhibition

The primary consequence of this compound-mediated ATM inhibition is the disruption of the DNA damage response pathway. In the presence of DNA double-strand breaks, typically induced by ionizing radiation or chemotherapy, ATM would normally phosphorylate a plethora of downstream targets to orchestrate a cellular response. This compound effectively prevents these phosphorylation events.

Key downstream targets whose radiation-induced phosphorylation is blocked by this compound include:

-

Checkpoint Kinase 2 (CHK2): Inhibition of CHK2 phosphorylation at Threonine 68 prevents the activation of this crucial effector kinase, which is responsible for instituting cell cycle checkpoints.[6]

-

p53: this compound completely inhibits the phosphorylation of p53 at Serine 15, a key event for its activation and subsequent induction of apoptosis or cell cycle arrest.[3][6]

-

γ-H2AX: The phosphorylation of the histone variant H2AX to form γ-H2AX is a critical early event in the recruitment of DNA repair factors to the site of damage. This compound partially inhibits the formation of γ-H2AX.[3][6]

The following diagram illustrates the canonical ATM signaling pathway and the point of intervention by this compound.

Impact on Pro-Survival Signaling and Cell Motility

Beyond its role in the canonical DNA damage response, this compound has been shown to modulate pro-survival signaling pathways, notably the AKT pathway. Treatment with this compound leads to a reduction in the basal phosphorylation of AKT at Serine 473.[6] This effect suggests that ATM may regulate a phosphatase that acts on AKT.[6] The inhibition of AKT signaling, a key pathway in promoting cell survival, growth, and motility, contributes to the anti-cancer properties of this compound by inhibiting the migration and invasion of glioma cells.[6][7]

Experimental Protocols

The following methodologies are representative of the key experiments used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ATM kinase.

-

Methodology:

-

Recombinant ATM kinase is incubated with a specific peptide substrate and ATP (radiolabeled or in a system with a phosphospecific antibody).

-

This compound is added at a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at 30°C.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or ELISA.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Western Blot Analysis of Phosphoprotein Levels

-

Objective: To assess the effect of this compound on the phosphorylation of downstream ATM targets in a cellular context.

-

Methodology:

-

Human cancer cell lines (e.g., U87 or U1242 glioma cells) are cultured to 70-80% confluency.[6]

-

Cells are pre-treated with this compound at various concentrations (e.g., 1, 3, 10 µM) for 1 hour.[6]

-

Cells are then exposed to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage.[6]

-

At specified time points post-irradiation (e.g., 15, 30, 60 minutes), cells are lysed, and protein concentration is determined.[6]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies specific for phosphorylated proteins (e.g., anti-p-ATM (S1981), anti-p-p53 (S15), anti-p-CHK2 (T68), anti-γ-H2AX) and total protein levels as loading controls.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The following diagram outlines the general workflow for a Western blot experiment to assess the effect of this compound.

Colony-Forming Radiosurvival Assay

-

Objective: To determine the ability of this compound to sensitize cancer cells to ionizing radiation.

-

Methodology:

-

Cells are seeded at a low density in multi-well plates.

-

Cells are treated with a fixed concentration of this compound or vehicle control.

-

Cells are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).[8]

-

After irradiation, the drug-containing medium is replaced with fresh medium.

-

Cells are allowed to grow for 10-14 days until visible colonies form.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The surviving fraction at each radiation dose is calculated and plotted to generate survival curves. The dose enhancement ratio (DER) can then be calculated.

-

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase. Its mechanism of action is centered on the direct inhibition of ATM's catalytic activity, leading to a comprehensive blockade of the DNA damage response pathway. This, in turn, results in the radiosensitization of cancer cells. The additional inhibitory effect on the pro-survival AKT pathway further underscores its therapeutic potential by limiting cancer cell motility and invasion. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and similar DDR inhibitors.

References

- 1. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KU60019 | ATM/ATR | TargetMol [targetmol.com]

- 6. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

KU-60019: A Selective ATM Kinase Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular DNA damage response (DDR). As an improved analog of its predecessor, KU-55933, this compound offers enhanced potency and aqueous solubility, positioning it as a valuable tool for investigating DNA repair pathways and as a potential therapeutic agent for sensitizing cancer cells to radiation and chemotherapy.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed protocols for key experimental applications.

ATM kinase is a primary sensor of DNA double-strand breaks (DSBs), initiating a complex signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.[3][4] Inhibition of this pathway is a promising strategy in oncology, particularly for tumors with existing defects in DNA repair or those reliant on ATM for survival after genotoxic stress. This compound competitively binds to the ATP-binding pocket of ATM, effectively blocking its kinase activity and the subsequent phosphorylation of downstream targets.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, highlighting its potency, selectivity, and efficacy in cellular models.

Table 1: In Vitro Kinase Inhibitory Potency

| Target Kinase | Assay Type | IC50 Value | Reference(s) |

| ATM | Cell-free kinase assay | 6.3 nM | [2][6][7] |

| DNA-PKcs | Cell-free kinase assay | 1.7 µM | [2][6][7] |

| ATR | Cell-free kinase assay | >10 µM | [2][6][7] |

| PI3K | Kinase panel screen | No significant activity at 1 µM | [6] |

| mTOR | Kinase panel screen | No significant activity at 1 µM | [6] |

This table demonstrates this compound's high selectivity for ATM, being approximately 270-fold and over 1600-fold more selective for ATM than for DNA-PKcs and ATR, respectively.[6][8]

Table 2: Cellular Activity and Radiosensitization

| Cell Line(s) | Assay Type | This compound Concentration | Effect | Reference(s) |

| U87, U1242 (Glioma) | Western Blot | 1 µM | >70% decrease in radiation-induced p53 (S15) phosphorylation | [6] |

| U87, U1242 (Glioma) | Western Blot | 3 µM | Complete inhibition of radiation-induced p53 (S15) phosphorylation | [7][9] |

| U87 (Glioma) | Radiosensitization Assay | 1 µM | Dose Enhancement Ratio (DER) of 1.7 | [6][9] |

| U87 (Glioma) | Radiosensitization Assay | 10 µM | Dose Enhancement Ratio (DER) of 4.4 | [6][9] |

| U87, U1242 (Glioma) | Migration/Invasion Assay | 3 µM | >50-70% inhibition of migration and ~60% inhibition of invasion | [1][6] |

| MCF-7 (Breast Cancer) | Cell Cycle Analysis | 3 µM | Arrested the majority of cells at the G1/S phase | [10] |

Signaling Pathways and Mechanisms

This compound exerts its effects by directly inhibiting ATM kinase activity, which disrupts the DNA damage response and other pro-survival signaling pathways.

ATM-Mediated DNA Damage Response (DDR)

Upon induction of DNA double-strand breaks by ionizing radiation (IR) or chemotherapeutics, ATM is activated and phosphorylates a multitude of downstream substrates. This cascade is central to cell cycle checkpoint activation and DNA repair. This compound's inhibition of ATM prevents these critical phosphorylation events.

Impact on Pro-Survival Signaling

Beyond the canonical DDR, ATM has been shown to regulate pro-survival pathways, including the AKT signaling cascade. This compound has been observed to reduce the phosphorylation of AKT at serine 473, which can inhibit glioma cell migration and invasion, independent of its radiosensitizing effects.[4][9] This suggests ATM may regulate a phosphatase that acts on AKT.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Western Blot Analysis of ATM Signaling

This protocol is for assessing the inhibition of radiation-induced phosphorylation of ATM targets.[11]

References

- 1. eurodiagnostico.com [eurodiagnostico.com]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 10. ss-amyloid-1-11.com [ss-amyloid-1-11.com]

- 11. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KU-60019 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KU-60019, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its critical role in the DNA Damage Response (DDR). This document summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for professionals in the fields of oncology, cell biology, and drug discovery.

Core Concepts: ATM and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates apoptosis.[1] A central player in the DDR is the ATM kinase, a member of the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1][2] ATM is primarily activated by DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Upon activation, ATM phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response.[1]

This compound: A Potent and Selective ATM Inhibitor

This compound is a second-generation ATM inhibitor, an improved analogue of KU-55933.[3][4] It exhibits high potency and selectivity for ATM, making it a valuable tool for studying the DDR and a promising candidate for cancer therapy.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Target | Value | Cell Line/System | Reference(s) |

| IC50 | ATM | 6.3 nM | Cell-free assay | [2][3] |

| DNA-PKcs | 1.7 µM | Cell-free assay | [2][3] | |

| ATR | >10 µM | Cell-free assay | [2][3] | |

| MCF7 | 11.9 µM | Antiproliferative activity | [3] | |

| HCT116 | Comparable to this compound | Growth inhibition | [5] | |

| Ki | ATM | Approx. half of KU-55933 (2.2 nM) | In vitro | [3][4] |

Mechanism of Action: Abrogating the DNA Damage Response

This compound exerts its effects by competitively inhibiting the ATP-binding site of the ATM kinase. This inhibition prevents the phosphorylation of key downstream targets, effectively disrupting the DDR signaling cascade.

Key Downstream Targets and Cellular Consequences:

-

p53: Inhibition of ATM prevents the phosphorylation of p53 at Serine 15, a critical step for its activation and stabilization. This leads to a failure in p53-mediated cell cycle arrest and apoptosis.[4][6]

-

H2AX: this compound blocks the ATM-mediated phosphorylation of H2AX to form γ-H2AX, a crucial marker of DNA double-strand breaks and a scaffold for the recruitment of repair proteins.[2][4]

-

CHK2: The activation of the checkpoint kinase CHK2, a key effector of ATM-mediated cell cycle arrest, is inhibited by this compound.[2][4]

-

Cell Cycle Checkpoints: By inhibiting the ATM-p53-p21 and ATM-CHK2 pathways, this compound abrogates the G1/S and G2/M cell cycle checkpoints, allowing cells with damaged DNA to proceed through the cell cycle, often leading to mitotic catastrophe and cell death.

-

Pro-survival Signaling: this compound has been shown to reduce the phosphorylation of AKT at Serine 473, suggesting an impact on pro-survival signaling pathways.[4]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central role of ATM in the DNA damage response and the mechanism of action of this compound.

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

KU-60019: A Technical Guide to its Effects on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] By targeting ATM, this compound effectively disrupts cell cycle checkpoints, particularly at the G1/S and G2/M transitions, and sensitizes cancer cells to DNA damaging agents like ionizing radiation. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action on cell cycle checkpoints, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates that orchestrate cell cycle arrest, DNA repair, and apoptosis.[1][3] this compound functions as an ATP-competitive inhibitor of ATM, effectively blocking its kinase activity.[4] This inhibition prevents the phosphorylation of key cell cycle checkpoint proteins, thereby abrogating the cell's ability to halt progression through the cell cycle in response to DNA damage. The primary consequence of this action is the sensitization of tumor cells to radiotherapy and certain chemotherapeutic agents.[1][5]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various parameters, including its inhibitory concentration, effects on ATM target phosphorylation, and its ability to enhance the effects of radiation.

Table 1: Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | Reference |

| ATM | 6.3 | [6] |

| DNA-PKcs | 1700 | [6] |

| ATR | >10000 | [6] |

Table 2: Inhibition of Radiation-Induced ATM Target Phosphorylation by this compound in Glioma Cells

| Target Protein (Phosphorylation Site) | Cell Line | This compound Concentration | Inhibition | Reference |

| p53 (S15) | U87 | 1 µM | Partial | [6] |

| p53 (S15) | U87 | 3 µM | Complete | [6] |

| p53 (S15) | U1242 | 300 nM | Complete | [7] |

| γ-H2AX (S139) | U87 | 10 µM | Partial | [6] |

| γ-H2AX (S139) | U1242 | 300 nM | Complete | [7] |

| CHK2 (T68) | U1242 | 3 µM | Complete | [1] |

| KAP1 (S824) | U1242 | 300 nM | Complete | [7] |

| AKT (S473) | U87 | 3 µM | ~70% (basal) | [8] |

| AKT (S473) | U87 | 3 µM | Complete (radiation-induced) | [8] |

Table 3: Radiosensitization Effect of this compound in Glioma Cells

| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |

| U87 | 1 µM | 1.7 | [1] |

| U87 | 10 µM | 4.4 | [1] |

| U87 | 3 µM | 3.0 | [5] |

| U1242 | 3 µM | Between 1.7 and 4.4 | [1] |

| U1242 | 600 nM | 2.1 | [7] |

| U1242 | 300 nM | 1.8 | [7] |

| U1242 | Not Specified | 3.2 | [5] |

Effects on Cell Cycle Checkpoints

This compound disrupts both the G1/S and G2/M cell cycle checkpoints, which are critical for preventing the replication of damaged DNA and the segregation of damaged chromosomes.

G1/S Checkpoint Abrogation

In response to DNA damage, ATM activation leads to the phosphorylation and stabilization of p53. p53, a tumor suppressor, then transcriptionally activates the CDK inhibitor p21, which binds to and inhibits Cyclin E-CDK2 complexes, thereby halting the cell cycle at the G1/S transition. By inhibiting ATM, this compound prevents the stabilization of p53 and the subsequent induction of p21, allowing cells with DNA damage to proceed into S phase.

G2/M Checkpoint Abrogation

The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. ATM plays a crucial role in this checkpoint by activating the CHK2 kinase, which in turn phosphorylates and inactivates the CDC25C phosphatase. Inactive CDC25C cannot remove the inhibitory phosphate from the Cyclin B1-CDK1 complex, leading to G2 arrest. This compound's inhibition of ATM prevents the activation of the CHK2-CDC25C pathway, leading to a failure to arrest in G2 and premature entry into mitosis with unrepaired DNA, often resulting in mitotic catastrophe and cell death.[4][9] Studies have shown a significant increase in the percentage of G2/M-arrested cells following treatment with this compound in combination with γ-irradiation in glioblastoma cells.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Figure 1: ATM Signaling in Cell Cycle Checkpoint Control.

Figure 2: Experimental Workflow for Evaluating this compound.

Detailed Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human glioma cell lines such as U87 and U1242 are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in α-MEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 100 nM to 10 µM).[1][7]

-

Treatment Protocol: For radiosensitization studies, cells are pre-incubated with this compound for a specified time (e.g., 1 hour) before exposure to ionizing radiation.[1] The drug may be removed after a certain period (e.g., 16 hours post-irradiation) or maintained in the culture medium depending on the experimental design.[1]

Western Blot Analysis for Checkpoint Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest. Recommended starting dilutions for key antibodies are:

-

anti-p-ATM (Ser1981): 1:1000

-

anti-p-p53 (Ser15): 1:1000

-

anti-p-CHK2 (Thr68): 1:1000

-

anti-γ-H2AX (Ser139): 1:1000

-

anti-β-actin (loading control): 1:5000

-

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Adherent cells are trypsinized, and both adherent and suspension cells are collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70-80% ethanol and incubated for at least 30 minutes on ice to fix and permeabilize the cells.[10]

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.[10][11] PI intercalates with DNA, and RNase A is included to prevent the staining of RNA.

-

Incubation: Cells are incubated in the staining solution for at least 15-30 minutes at room temperature or 37°C in the dark.[12]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

In Vitro ATM Kinase Assay

-

Immunoprecipitation of ATM: ATM is immunoprecipitated from cell lysates using an anti-ATM antibody.

-

Kinase Reaction: The immunoprecipitated ATM is incubated in a kinase buffer containing a known ATM substrate (e.g., a p53 fusion protein) and ATP (often radiolabeled [γ-32P]ATP). The reaction is performed in the presence or absence of varying concentrations of this compound.

-

Detection of Substrate Phosphorylation: The phosphorylation of the substrate is detected, typically by autoradiography after SDS-PAGE.

-

Quantification: The intensity of the phosphorylated substrate band is quantified to determine the inhibitory effect of this compound on ATM kinase activity.

Conclusion

This compound is a highly specific and potent inhibitor of ATM kinase that effectively abrogates G1/S and G2/M cell cycle checkpoints. This action underlies its significant potential as a radiosensitizing agent in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further investigation into the broader cellular effects of this compound will continue to delineate its therapeutic potential.

References

- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Inhibition of ATM kinase upregulates levels of cell death induced by cannabidiol and γ-irradiation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. selleckchem.com [selleckchem.com]

- 9. oncotarget.com [oncotarget.com]

- 10. igbmc.fr [igbmc.fr]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

KU-60019: A Technical Guide to a Potent ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a second-generation, highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] Developed as an improvement upon its predecessor, KU-55933, this compound demonstrates significantly enhanced efficacy in sensitizing cancer cells to radiation and chemotherapy.[1][2] ATM kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network that cells activate to repair DNA lesions and maintain genomic integrity. By inhibiting ATM, this compound effectively disrupts this repair mechanism, leading to increased cell death in cancer cells, particularly in those with existing DNA repair deficiencies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound, with the chemical name 2-((2R, 6S)-2, 6-Dimethyl-morpholin-4-yl)-N-[5-(6-morpholin-4-yl-4-oxo-4H-pyran-2-yl)-9H-thioxanthen-2-yl]-acetamide, was developed as an analog of KU-55933.[1] The primary goal was to improve upon the potency and pharmacokinetic properties of the parent compound. The chemical synthesis of this compound is detailed in patent WO/2007/026157.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Notes | Reference |

| IC50 (ATM) | 6.3 nM | Cell-free kinase assay | [2] |

| Ki (ATM) | Half of KU-55933 | [1] | |

| IC50 (DNA-PK) | 1.7 µM | ~270-fold less potent than for ATM | [2] |

| IC50 (ATR) | >10 µM | ~1600-fold less potent than for ATM | [2] |

| Table 1: In vitro potency and selectivity of this compound against key DNA damage response kinases. |

| Cell Line | Treatment | Dose-Enhancement Ratio (DER) | Reference |

| Human Glioma | 1 µM this compound | 1.7 | [3] |

| Human Glioma | 10 µM this compound | 4.4 | [3] |

| Human Glioma | 10 µM KU-55933 | 1.6 | [3] |

| Table 2: Radiosensitization effect of this compound in human glioma cells. |

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATM kinase activity. In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.

Signaling Pathways

By inhibiting ATM, this compound prevents the phosphorylation of key downstream targets, including:

-

p53: Inhibition of p53 phosphorylation at Serine 15 prevents the induction of cell cycle arrest and apoptosis.[1]

-

CHK2: Blocking CHK2 phosphorylation at Threonine 68 disrupts cell cycle checkpoints.[1]

-

H2AX: Prevention of H2AX phosphorylation at Serine 139 (γH2AX) impairs the recruitment of DNA repair factors to the site of damage.[1]

-

AKT: this compound has also been shown to reduce the phosphorylation of AKT at Serine 473, which is involved in cell survival and migration.[1]

Experimental Protocols

Western Blot Analysis for ATM Signaling

This protocol is a composite based on methodologies described in studies investigating this compound.[1][4]

-

Cell Treatment: Plate cells (e.g., human glioma U87 or U1242) and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Induction of DNA Damage (Optional): Expose cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks.

-

Cell Lysis: Harvest cells at specified time points post-treatment/irradiation. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-p53 (Ser15)

-

Total p53

-

Phospho-CHK2 (Thr68)

-

Total CHK2

-

γH2AX (Phospho-H2AX Ser139)

-

Phospho-AKT (Ser473)

-

Total AKT

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Viability Assay (Trypan Blue Exclusion with FACS)

This protocol is based on the method described by Golding et al. (2009) to assess the radiosensitizing effects of this compound.[3]

-

Cell Seeding and Treatment: Seed cells in multi-well plates. After 24 hours, treat with this compound or vehicle for 1-2 hours prior to irradiation.

-

Irradiation: Irradiate cells with a range of doses (e.g., 0, 2, 4, 6, 8, 10 Gy).

-

Incubation: Incubate the cells for a period that allows for the assessment of clonogenic survival (typically 7-14 days), or for shorter-term viability assays, incubate for 48-72 hours.

-

Cell Harvesting: Trypsinize and collect the cells.

-

Trypan Blue Staining: Resuspend the cell pellet in a known volume of media. Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.

-

FACS Analysis:

-

Acquire the stained cell suspension on a flow cytometer.

-

Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.

-

Use a fluorescence channel (e.g., FL3 or a channel appropriate for 660 nm emission) to detect the fluorescence of Trypan Blue-positive (dead) cells. Live cells will be negative in this channel.

-

Quantify the percentage of live (unstained) and dead (stained, fluorescent) cells.

-

-

Data Analysis: Calculate the surviving fraction for each treatment condition and radiation dose. The Dose-Enhancement Ratio (DER) can be calculated to quantify the extent of radiosensitization.

Multi-faceted Anti-Cancer Effects of this compound

Beyond its role as a radiosensitizer, this compound exhibits other anti-cancer properties.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate. Its high potency and selectivity for ATM kinase make it an invaluable asset for dissecting the complexities of the DNA damage response. The ability of this compound to sensitize cancer cells to genotoxic agents, coupled with its inhibitory effects on cell migration and invasion, underscores its potential as a multi-faceted anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiofluorination of a highly potent ATM inhibitor as a potential PET imaging agent - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KU-60019 on p53 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of KU-60019-mediated inhibition of p53 phosphorylation. This compound is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). A primary function of activated ATM is the phosphorylation of the tumor suppressor protein p53, a key event in initiating cell cycle arrest, DNA repair, and apoptosis. By inhibiting ATM, this compound effectively abrogates this crucial signaling event, thereby sensitizing cancer cells to genotoxic agents.

Core Mechanism of Action

In response to DNA double-strand breaks (DSBs), induced by agents such as ionizing radiation (IR) or chemotherapeutics like doxorubicin, the ATM kinase is activated.[1][2] Activated ATM then phosphorylates a multitude of downstream targets to orchestrate the cellular response.[3] One of the most critical of these targets is the p53 tumor suppressor protein. Specifically, ATM phosphorylates p53 on serine 15 (Ser15) in the N-terminal transactivation domain.[1][3][4] This phosphorylation event is a key initial step that leads to the stabilization and activation of p53, allowing it to function as a transcription factor for genes involved in cell cycle checkpoints and apoptosis.[5]

This compound exerts its effect by competitively binding to the ATP-binding pocket of ATM, thereby inhibiting its kinase activity.[6] This direct inhibition prevents the phosphorylation of ATM's downstream targets, including p53 at Ser15.[1][3] The abrogation of p53 phosphorylation at this key residue disrupts the DNA damage response, preventing cell cycle arrest and DNA repair, which ultimately enhances the cytotoxic effects of DNA damaging agents in cancer cells.[1]

Quantitative Analysis of this compound-Mediated Inhibition of p53 Phosphorylation

The following tables summarize the quantitative data from various studies on the inhibitory effect of this compound on p53 phosphorylation.

| Cell Line | Treatment | This compound Concentration | Effect on p53 (Ser15) Phosphorylation | Reference |

| U87 Glioma | Ionizing Radiation (IR) | 1 µM | >70% inhibition | [3][7] |

| U87 Glioma | Ionizing Radiation (IR) | 3 µM | Complete inhibition | [3] |

| U1242 Glioma | Ionizing Radiation (IR) | 3 µM | Complete inhibition | [3] |

| MCF-7 Breast Cancer | Doxorubicin | Not specified | Marked reduction | [1] |

| Cell Line | This compound Concentration | Time Point | Effect on IR-Induced p53 (S15) Phosphorylation | Reference |

| U87 Glioma | 3 µM | 15 min post-IR | Complete inhibition | [3] |

| U87 Glioma | 3 µM | 60 min post-IR | Complete inhibition | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of this compound on p53 phosphorylation.

Western Blotting for Phospho-p53 (Ser15)

This protocol is a standard method to detect and quantify the levels of p53 phosphorylated at Serine 15.

a. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with this compound and/or a DNA damaging agent (e.g., ionizing radiation, doxorubicin).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA (bicinchoninic acid) protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p53 or a housekeeping protein like β-actin or GAPDH.

In Vitro ATM Kinase Assay

This assay directly measures the ability of ATM to phosphorylate its substrates and the inhibitory effect of this compound.

a. Immunoprecipitation of ATM:

-

Lyse cells and quantify protein concentration as described above.

-

Incubate the cell lysate with an anti-ATM antibody overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-ATM complex.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

b. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing a recombinant p53 substrate and ATP.

-

For the inhibition assay, pre-incubate the immunoprecipitated ATM with various concentrations of this compound before adding the substrate and ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

c. Detection of Phosphorylation:

-

Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-p53 (Ser15) specific antibody.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: The ATM-p53 signaling pathway and the inhibitory action of this compound.

References

- 1. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced phosphorylation of p53 by ATM in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of p53 transcriptional activity requires ATM's kinase domain and multiple N-terminal serine residues of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

The Foundational Role of KU-60019 in Glioma: A Technical Guide to a Potent ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on KU-60019, a second-generation ataxia telangiectasia mutated (ATM) kinase inhibitor, and its significant potential in the treatment of glioma. By elucidating its mechanism of action, summarizing key quantitative findings, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Targeting the DNA Damage Response

This compound is a potent and specific inhibitor of the ATM kinase, a critical protein involved in the cellular response to DNA double-strand breaks (DSBs).[1][2] In glioma cells, ionizing radiation (IR) induces DSBs, activating ATM. Activated ATM then phosphorylates a multitude of downstream targets to orchestrate cell cycle checkpoints, DNA repair, and apoptosis.[1][3] By inhibiting ATM, this compound effectively abrogates these critical cellular repair processes, leading to the accumulation of DNA damage and subsequent cell death, thereby sensitizing glioma cells to radiation therapy.[1][4]

Quantitative Analysis of this compound's Efficacy in Glioma

The following tables summarize the key quantitative data from foundational studies on this compound in glioma cell lines.

Table 1: Radiosensitization Efficacy of this compound in Human Glioma Cell Lines

| Cell Line | This compound Concentration | Dose-Enhancement Ratio (DER) | Reference |

| U87 | 1 µM | 1.7 | [1] |

| U87 | 10 µM | 4.4 | [1] |

| U1242 | 3 µM | Between U87 at 1 µM and 10 µM | [1] |

| U87 | 3 µM | 3.0 (colony-forming assay) | [1] |

| U1242 | 3 µM | Not explicitly stated, but significant radiosensitization observed | [5] |

| U87 | 3 µM | 3.0 | [5] |

| U1242 | 3 µM | 3.2 | [5] |

DER is a measure of the enhancement of radiation effects by a sensitizing agent.

Table 2: Comparative Potency of this compound and its Predecessor, KU-55933

| Inhibitor | Concentration | Effect on U87 cells | Reference |

| KU-55933 | 10 µM | DER of 1.6 | [1] |

| This compound | 1 µM | DER of 1.7 | [1] |

| This compound | 10 µM | DER of 4.4 | [1] |

| KU-55933 | 10 µM | Complete inhibition of p53 (S15) phosphorylation | [1] |

| KU-55933 | 3 µM | Incomplete inhibition of p53 (S15) phosphorylation | [1] |

| This compound | 3 µM | Complete inhibition of radiation-induced CHK2 (T68) and p53 phosphorylation in U1242 cells | [1] |

Table 3: Effects of this compound on Glioma Cell Migration and Invasion

| Cell Line | This compound Concentration | Effect | Reference |

| U87 | Dose-dependent | ≥70% inhibition of migration | [1] |

| U87 | Not specified | ~60% inhibition of invasion through matrigel | [1] |

Table 4: Impact of this compound on Glioma Cell Growth in Combination with Temozolomide (TMZ)

| Treatment | Cell Line | Effect on Cell Growth | Reference |

| This compound alone | U1242 (in co-culture with astrocytes) | 40-50% reduction | [6] |

| TMZ alone | U1242 (in co-culture with astrocytes) | 40-50% reduction | [6] |

| This compound + TMZ | U1242 (in co-culture with astrocytes) | 70% reduction | [6] |

Key Signaling Pathways Modulated by this compound in Glioma

This compound's impact extends beyond direct inhibition of DNA repair. It significantly modulates critical pro-survival signaling pathways within glioma cells, primarily the AKT and MEK/ERK pathways.[1]

ATM-AKT Signaling Axis

This compound has been shown to reduce the basal phosphorylation of AKT at serine 473 (S473).[1] This suggests that ATM kinase may regulate a protein phosphatase that acts on AKT.[1] The inhibition of AKT, a key regulator of cell survival and proliferation, contributes to the anti-tumor effects of this compound.[1]

Impact on MEK/ERK Pathway

In addition to the AKT pathway, this compound also interferes with the MEK/ERK pro-survival signaling cascade.[1] The inhibition of both these key pathways likely contributes to the observed reduction in glioma cell migration and invasion.[1]

Detailed Experimental Protocols

This section provides a synthesized overview of the key experimental methodologies employed in the foundational research of this compound in glioma.

Cell Culture and Drug Treatment

-

Cell Lines: Human glioma cell lines U87 and U1242 are commonly used.[1] Normal human fibroblasts and A-T (ataxia telangiectasia) fibroblasts serve as controls.[1]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture media to the desired final concentrations for experiments.[1]

-

Treatment Protocol: For radiosensitization studies, cells are pre-treated with this compound for a specified period (e.g., 1 hour) before exposure to ionizing radiation.[1]

Western Blot Analysis

-

Purpose: To assess the phosphorylation status and expression levels of key proteins in the DNA damage response and pro-survival signaling pathways.

-

Procedure:

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ATM, phospho-p53, phospho-CHK2, phospho-AKT, total AKT, β-actin).[1][5]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Radiosensitivity Assays

-

Purpose: To quantify the ability of this compound to enhance the cell-killing effects of ionizing radiation.

-

Colony-Forming Assay:

-

Cells are seeded at a low density in culture plates.

-

After allowing the cells to attach, they are treated with this compound and irradiated.

-

The cells are then incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated and plotted against the radiation dose to generate survival curves.[1]

-

-

Trypan Blue/FACS Assay:

-

Cells are treated with this compound and irradiated.

-

After a set period (e.g., 4-7 days), the cells are stained with Trypan blue.

-

The viability of the cells is then determined by flow cytometry, which can distinguish between live (unstained) and dead (blue-stained) cells.[1]

-

Cell Migration and Invasion Assays

-

Migration Assay (Transwell Assay):

-

Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber contains a chemoattractant (e.g., FBS).

-

This compound is added to the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted.[1]

-

-

Invasion Assay:

-

This assay is similar to the migration assay, but the Transwell membrane is coated with a layer of Matrigel, which mimics the extracellular matrix.

-

This requires the cells to actively degrade the matrix in order to invade and migrate to the lower chamber.[1]

-

In Vivo Orthotopic Xenograft Models

-

Purpose: To evaluate the efficacy of this compound as a radiosensitizer in a more clinically relevant animal model.

-

Procedure:

-

Cell Implantation: Human glioma cells (e.g., U87 or U1242) are stereotactically injected into the brains of immunodeficient mice.[5]

-

Tumor Growth Monitoring: Tumor growth is monitored using methods like bioluminescence imaging (if the cells are engineered to express luciferase).[7]

-

Drug Administration: this compound can be administered through various routes, including intratumoral delivery via convection-enhanced delivery (CED) or osmotic pumps to bypass the blood-brain barrier.[5][7]

-

Radiation Treatment: Mice receive targeted radiation to the head.

-

Survival Analysis: The survival of the mice in the different treatment groups (control, radiation alone, this compound alone, and combination) is monitored and analyzed.[5]

-

Conclusion and Future Directions

The foundational research on this compound has firmly established its potential as a potent radiosensitizer for glioma. Its ability to inhibit the ATM kinase, disrupt the DNA damage response, and interfere with critical pro-survival signaling pathways provides a multi-pronged attack on glioma cells. The preferential sensitization of p53-mutant gliomas by this compound suggests a potential for personalized therapeutic strategies.[4][5] Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this compound and other ATM inhibitors in the fight against this devastating disease. Future research should focus on optimizing drug delivery to the brain, exploring combination therapies with other DNA damage response inhibitors (e.g., PARP inhibitors), and identifying predictive biomarkers to select patients who are most likely to benefit from this targeted therapy.[4]

References

- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. New drug enhances radiation treatment for brain cancer in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]

- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Radiosensitizing Properties of KU-60019

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of KU-60019, a second-generation, highly potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. We delve into its mechanism of action as a radiosensitizer, present key quantitative data from preclinical studies, and provide detailed experimental protocols. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology, radiation biology, and drug development who are exploring novel strategies to enhance the efficacy of radiotherapy.

Introduction: The Role of ATM in Radioresistance and the Advent of this compound

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a critical type of damage induced by ionizing radiation (IR).[1][2] By orchestrating a complex signaling network known as the DNA Damage Response (DDR), ATM activates cell cycle checkpoints, initiates DNA repair, and can trigger apoptosis, thereby promoting cell survival and contributing to the radioresistance of tumor cells.[1][2][3] Consequently, inhibiting ATM is a highly attractive strategy for sensitizing cancer cells to radiation therapy.[4][5]

This compound is a potent and selective small molecule inhibitor of ATM kinase.[1][2] It is an improved analog of the first-generation inhibitor, KU-55933, exhibiting significantly greater potency and more favorable pharmacokinetic properties.[2][6] Research has demonstrated that this compound effectively radiosensitizes a variety of cancer cells, most notably glioblastoma, by disrupting the DDR and compromising pro-survival signaling pathways.[1][4][5]

Mechanism of Action: How this compound Enhances Radiosensitivity

This compound exerts its radiosensitizing effects primarily by inhibiting the kinase activity of ATM. This action sets off a cascade of downstream effects that ultimately leave cancer cells more vulnerable to the cytotoxic effects of ionizing radiation.

2.1. Inhibition of the DNA Damage Response (DDR)

Upon induction of DSBs by radiation, ATM is activated and phosphorylates a multitude of downstream targets to initiate the DDR.[1] this compound, as a competitive ATP inhibitor, blocks this initial and critical step.[7] This leads to the abrogation of phosphorylation of key effector proteins, including:

-

p53 (at Serine 15): Preventing cell cycle arrest and apoptosis.[1][8]

-

CHK2 (at Threonine 68): Disrupting cell cycle checkpoint control.[1][9]

-

H2AX (at Serine 139, forming γ-H2AX): Impairing the recruitment of DNA repair factors to the damage site.[1][5]

-

KAP1: A protein involved in chromatin remodeling to facilitate DNA repair.[3][5]

By inhibiting these critical signaling events, this compound effectively dismantles the cell's ability to pause its cycle and repair radiation-induced DNA damage, leading to increased cell death.[1][10] The radiosensitization is specific to ATM inhibition, as this compound does not radiosensitize A-T fibroblasts, which lack functional ATM protein.[1][2][11]

2.2. Impact on Pro-Survival Signaling Pathways

Beyond its direct role in the DDR, ATM also influences pro-survival signaling pathways that are often dysregulated in cancer.[1] Studies have shown that this compound can reduce the basal and radiation-induced phosphorylation of AKT at Serine 473.[1][2][5] The AKT pathway is a crucial mediator of cell survival, growth, and proliferation. By dampening AKT signaling, this compound may further contribute to its anti-cancer effects and radiosensitization.[1] Interestingly, the inhibition of AKT or MEK/ERK signaling did not further enhance the radiosensitizing effect of this compound, suggesting that the compound's interference with these pro-survival pathways is a separate effect from its primary role in DDR inhibition.[1][2]

2.3. Inhibition of Cellular Migration and Invasion

In addition to its radiosensitizing properties, this compound has been shown to inhibit the migration and invasion of glioma cells in vitro.[1][2][9] This effect is thought to be mediated, at least in part, through the inhibition of ATM's influence on the AKT and MEK/ERK pathways, which are known to regulate cell motility.[1] This suggests that this compound could potentially limit tumor dispersal between radiation fractions, providing an additional therapeutic benefit.[4][12]

Caption: Mechanism of this compound action.

Quantitative Data Presentation

The potency and efficacy of this compound as a radiosensitizer have been quantified in numerous studies. The following tables summarize key data points.

Table 1: In Vitro Potency of this compound

| Parameter | This compound | KU-55933 (Predecessor) | Reference(s) |

| ATM IC₅₀ | 6.3 nM | ~13 nM | [2][9] |

| ATM Kᵢ | ~2.2 nM | ~2.5 nM | [2][11] |

| Selectivity vs. DNA-PK | ~270-fold | >100-fold | [9] |

| Selectivity vs. ATR | ~1600-fold | >100-fold | [9] |

Table 2: Radiosensitization of Glioma Cells by this compound

| Cell Line | This compound Conc. | Dose Enhancement Ratio (DER) | Assay Method | Reference(s) |

| U87 | 1 µM | 1.7 | Trypan Blue/Flow Cytometry | [1][9] |

| U87 | 10 µM | 4.4 | Trypan Blue/Flow Cytometry | [1][9] |

| U87 | 3 µM | 3.0 | Clonogenic Survival | [1][12] |

| U1242 | 3 µM | 3.2 | Clonogenic Survival | [4][12] |

| U1242 | 0.6 µM | 2.5 | Clonogenic Survival | [5] |

| U373 | 0.6 µM | 2.1 | Clonogenic Survival | [5] |

Table 3: Inhibition of Radiation-Induced ATM Target Phosphorylation

| Cell Line | This compound Conc. | Target Protein | Inhibition Level | Reference(s) |

| U87 | 1 µM | p-p53 (S15) | Partial Inhibition | [1] |

| U87 | 3 µM | p-p53 (S15) | Complete Inhibition | [1] |

| U1242 | 300 nM | p-p53 (S15) | Complete Inhibition | [5] |

| U1242 | 300 nM | p-H2AX (S139) | Complete Inhibition | [5] |

Detailed Experimental Protocols

The following sections outline the methodologies commonly employed in the preclinical evaluation of this compound's radiosensitizing properties.

4.1. Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines such as U87 (p53 wild-type, PTEN null) and U1242 (p53 mutant, PTEN wild-type) are frequently used.[1][4] Ataxia-Telangiectasia (A-T) fibroblasts are used as a negative control to confirm ATM-specific action.[1][2]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 6 mM).[5][13] Aliquots are stored at -20°C.[13] For experiments, the stock is diluted in pre-warmed cell culture medium to the desired final concentration (typically ranging from 100 nM to 10 µM).[1][5][9]

4.2. In Vitro Radiosensitization Workflow

Caption: In vitro radiosensitization workflow.

4.3. Key Assays

-

Western Blotting:

-

Cells are treated with this compound (e.g., 3 µM) for 1 hour, followed by irradiation (e.g., 5-10 Gy).[1][14]

-

Cell lysates are collected at various time points post-IR (e.g., 15-60 minutes).[1]

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies specific for phosphorylated proteins (e.g., p-ATM S1981, p-p53 S15, γ-H2AX) and total protein levels for normalization (e.g., β-actin, total ATM).[1][4]

-

Signal is detected using chemiluminescence and quantified.

-

-

Clonogenic Survival Assay:

-

Cells are seeded at low density and treated with this compound prior to irradiation (0-8 Gy).[4][12]

-

After irradiation, the drug-containing medium is replaced with fresh medium.[4][12]

-

Cells are incubated for 10-14 days to allow for colony formation.[4]

-

Colonies (defined as ≥50 cells) are fixed, stained with crystal violet, and counted.[4][12]

-

The surviving fraction is calculated for each dose, and survival curves are fitted using a linear-quadratic model to determine the Dose Enhancement Ratio (DER).[4][5]

-

-

Trypan Blue/Flow Cytometry Viability Assay:

-

This assay provides a faster assessment of cell viability.[1]

-

Cells are treated as described for the clonogenic assay.

-

At a set time post-irradiation, cells are harvested and stained with Trypan blue.

-

The proportion of viable (unstained) versus non-viable (blue) cells is quantified using a flow cytometer.[11]

-

4.4. In Vivo Orthotopic Xenograft Models

-

Model System: Human glioma cells (e.g., U1242 expressing luciferase) are implanted intracranially into immunodeficient mice.[4][12]

-

Drug Administration: Due to poor oral bioavailability, this compound is administered directly to the tumor site.[4][6] Methods include convection-enhanced delivery (CED) or implantation of an osmotic pump for continuous infusion.[4][12]

-

Treatment Regimen: Mice bearing established tumors receive this compound, radiation (often fractionated, e.g., 3 Gy fractions), or a combination of both.[4]

-

Endpoints: Tumor growth is monitored via bioluminescence imaging (BLI). The primary endpoint is overall survival.[4][12]

In Vivo Efficacy and Clinical Outlook

Preclinical in vivo studies have corroborated the potent radiosensitizing effects of this compound observed in vitro. In orthotopic glioma models, the combination of this compound and radiation significantly increased the survival of mice by 2- to 3-fold compared to either treatment alone.[4][12]

A particularly important finding is that gliomas with mutant p53 appear to be more sensitive to radiosensitization by this compound than their wild-type counterparts.[4][12] Given that p53 mutations are common in many cancers, this suggests a potential patient population that could derive significant benefit from this therapeutic strategy.[4]

The findings suggest that transient, localized inhibition of ATM kinase by this compound is a promising strategy for radiosensitizing glioblastoma and other resistant tumors.[3][5] The ability of this compound to also inhibit tumor cell growth and invasion between radiation fractions further strengthens its therapeutic potential.[3][5]

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

This compound is a powerful research tool and a promising therapeutic agent that potently radiosensitizes cancer cells through the specific inhibition of ATM kinase. Its well-defined mechanism of action, involving the disruption of the DNA damage response, is complemented by its ability to inhibit pro-survival signaling and cell motility. The quantitative data from in vitro and in vivo studies robustly support its efficacy, particularly in glioblastoma models and tumors with p53 mutations. Further preclinical and clinical investigation is warranted to translate the significant potential of this compound into improved outcomes for cancer patients undergoing radiotherapy.

References

- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Perspectives on the combination of radiotherapy and targeted therapy with DNA repair inhibitors in the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATM antagonizes NHEJ proteins assembly and DNA-ends synapsis at single-ended DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ss-amyloid-1-11.com [ss-amyloid-1-11.com]

- 14. researchgate.net [researchgate.net]

KU-60019: A Deep Dive into its Modulation of γ-H2AX and CHK2 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATM kinase inhibitor, KU-60019, and its profound effects on the DNA damage response (DDR) pathway, specifically focusing on the modulation of γ-H2AX and CHK2 signaling. This compound has emerged as a potent and specific tool for investigating ATM-dependent cellular processes and as a potential therapeutic agent to sensitize cancer cells to chemo- and radiotherapy.

Core Mechanism of Action: ATM Inhibition

This compound is a second-generation ATM (Ataxia-Telangiectasia Mutated) kinase inhibitor, an improved analog of the earlier compound, KU-55933.[1][2][3] It exhibits high potency with an IC50 of 6.3 nM in cell-free assays and demonstrates significant selectivity for ATM over other PI3K-like kinases such as DNA-PK and ATR.[2][3] In response to DNA double-strand breaks (DSBs), ATM is a master regulator that phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4][5] this compound exerts its effects by directly inhibiting the kinase activity of ATM, thereby preventing the phosphorylation and activation of its downstream effectors.

Impact on γ-H2AX Formation

A hallmark of the cellular response to DSBs is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1][6][7][8] This phosphorylation event is crucial for the recruitment of DNA repair proteins to the site of damage.[8][9] While ATM is a primary kinase responsible for H2AX phosphorylation, other kinases like DNA-PK and ATR can also contribute.[6][10][11]

This compound has been shown to significantly reduce the levels of radiation-induced γ-H2AX.[1] However, its effect can be partial, suggesting the involvement of other kinases in H2AX phosphorylation, especially at later time points.[1] The inhibition of γ-H2AX formation by this compound underscores its ability to disrupt the initial stages of the DNA damage response.

Modulation of CHK2 Signaling

Checkpoint kinase 2 (CHK2) is a critical downstream effector of ATM.[4] Following DNA damage, ATM phosphorylates CHK2 at threonine 68 (T68), leading to its dimerization and full activation.[4][12] Activated CHK2, in turn, phosphorylates a range of substrates to enforce cell cycle checkpoints, promote DNA repair, or induce apoptosis.[4][11]

This compound effectively abrogates the phosphorylation and activation of CHK2.[1] This inhibition of the ATM-CHK2 axis is a key mechanism by which this compound disrupts the G1/S and G2/M cell cycle checkpoints, thereby sensitizing cancer cells to DNA damaging agents.[1][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on γ-H2AX and CHK2 signaling as reported in various studies.

| Cell Line | Treatment Conditions | This compound Concentration | Effect on γ-H2AX | Reference |

| U87 Glioma | 1 hour post-irradiation | 10 µM (KU-55933) | Partial reduction | [1] |

| U87 Glioma | 15 minutes post-irradiation | Not specified | Significant reduction | [1] |

| Naive CD4 T cells | 48 hours | 10 µM | Enhanced expression | [14] |

| Cell Line | Treatment Conditions | This compound Concentration | Effect on Phospho-CHK2 (T68) | Reference |

| U1242 Glioma | Up to 1 hour post-irradiation | 3 µM | Complete inhibition | [1] |

| Naive CD4 T cells | 48 hours | 10 µM | Inhibition | [14] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in DOT language.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to assess the effect of this compound on γ-H2AX and CHK2 signaling.

Cell Culture and Treatment

-

Cell Lines: Human glioma cell lines (e.g., U87, U1242) or other cancer cell lines of interest are commonly used.[1]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration (e.g., 1-10 µM).

-

Treatment Protocol: Cells are pre-treated with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) before induction of DNA damage.

-

DNA Damage Induction: DNA double-strand breaks are commonly induced by ionizing radiation (IR) using a cesium-137 source at a defined dose (e.g., 5-10 Gy).[1]

Western Blotting for Protein Phosphorylation

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-H2AX (Ser139) (γ-H2AX)

-

Total H2AX

-

Phospho-CHK2 (Thr68)

-

Total CHK2

-

A loading control (e.g., β-actin or GAPDH)

-

-